molecular formula C23H23F3N2O3S B2817434 3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896377-36-9

3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Cat. No.: B2817434
CAS No.: 896377-36-9
M. Wt: 464.5
InChI Key: HCPFKDWIKJBPFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3,4-diethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a trifluoromethyl group, and a benzamide group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The trifluoromethyl group is a common substituent in pharmaceutical compounds, known to improve the physicochemical and pharmacological properties of the parent molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the trifluoromethyl group, and the benzamide group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiazole ring, for example, can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Anticancer Applications

  • Compounds with structural similarities have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Some derivatives have shown moderate to excellent anticancer activity, suggesting potential therapeutic applications (B. Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

  • N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains, with some showing potent activity (D. Bikobo et al., 2017).
  • Another study focused on the synthesis of benzamide derivatives bearing different bioactive moieties and evaluated their antimicrobial efficacy in vitro, with several compounds exhibiting significant activity (B. Priya et al., 2006).

Potential Inhibitors of Biological Targets

  • Further optimization of structurally related compounds has led to the identification of potent inhibitors with applications in disease treatment, such as inhibitors of stearoyl-CoA desaturase-1, demonstrating potential for therapeutic intervention in metabolic diseases (Y. Uto et al., 2009).

Mechanism of Action

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of targets, contributing to its biological activity.

Mode of Action

It is known that compounds with similar structures, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a way that modulates these biological activities.

Pharmacokinetics

The compound’s molecular weight is 4645, which is within the range generally considered favorable for oral bioavailability

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, as well as optimization of its synthesis process. Given the broad-spectrum pharmaceutical activity of similar compounds, there is potential for further study towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing similar cores .

Properties

IUPAC Name

3,4-diethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N2O3S/c1-3-30-19-10-7-16(13-20(19)31-4-2)21(29)27-12-11-18-14-32-22(28-18)15-5-8-17(9-6-15)23(24,25)26/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPFKDWIKJBPFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.